
indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone is a compound that belongs to the class of organic compounds known as phthalimides . It’s a part of a new class of angiotensin-II receptor antagonists .
Synthesis Analysis
The synthesis of similar compounds involves a variety of phenols . A series of compounds were synthesized using a variety of phenols . Another method involves the reaction of α-amino nitrile with sodium azide and ZnCl2 in the presence of isopropyl alcohol .Molecular Structure Analysis
The molecular structure of similar compounds was established by FTIR, 1 HNMR, and 13 CNMR techniques . In their active pockets, all of the synthesized compounds had two or more hydrogen bonds with amino acids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of alcohols/phenols with carboxylic acids known as esterification . This is a reversible reaction, thus esters may undergo hydrolysis to yield alcohol along with organic acid .Physical And Chemical Properties Analysis
Imidazole, a similar compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Genotoxic Properties
A study aimed at investigating the genotoxic properties of synthetic cannabinoids, including compounds structurally similar to indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone, found no evidence for the induction of gene mutations in bacterial tests but observed dose-dependent effects in in vitro single cell gel electrophoresis assays. These findings suggest potential DNA damage, which could imply risks of cancer in consumers (Ferk et al., 2016).
Anti-Cancer Activity
Research on new pyrazolinyl-indole derivatives has shown remarkable cytotoxic activities against various cancer cell lines, including leukemia, colon, breast, and melanoma. Molecular docking studies further validate their activity as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, highlighting their potential as cancer therapeutics (Khalilullah et al., 2022).
Antimicrobial Activity
Indole-based compounds, including those related to indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone, have been synthesized and tested for their antimicrobial potential. A study focusing on novel indole-based 1,3,4-oxadiazoles demonstrated antibacterial and antifungal activities, pointing to their utility in combating microbial infections (Nagarapu & Pingili, 2014).
Tubulin Interactions and Antitumor Activity
Compounds derived from indole, such as I-387, have shown antitubulin action and potent antitumor activity in preclinical models, indicating their potential as cancer treatments. These compounds exhibit less neurotoxicity and avoid drug resistance mediated by P-glycoprotein, offering advantages over traditional chemotherapy agents (Ahn et al., 2011).
Cannabimimetic Effects
The compound UR-144 and its related derivatives have been studied for their cannabimimetic effects. Research includes the identification of new compounds used as adulterants in herbal products, providing insights into their biological activities and potential for abuse (Nakajima et al., 2011).
Mechanism of Action
Future Directions
The future directions of research on similar compounds involve the development of new drugs that overcome the problems of antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
2,3-dihydroindol-1-yl-(2-phenyltetrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(20-11-10-12-6-4-5-9-14(12)20)15-17-19-21(18-15)13-7-2-1-3-8-13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKFEULXCXFKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NN(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
indolin-1-yl(2-phenyl-2H-tetrazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

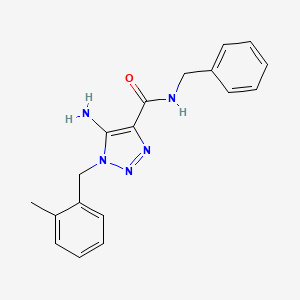
![ethyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2711380.png)
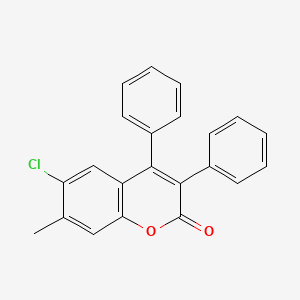
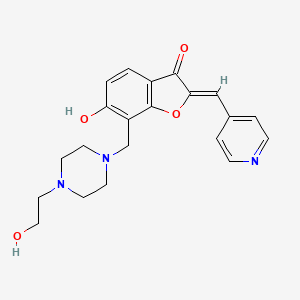

![Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2711385.png)
![[(3S,5R)-3-(aminomethyl)-4-benzyl-5-methylmorpholin-3-yl]methanol](/img/structure/B2711388.png)
![(Z)-2-Cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2711390.png)
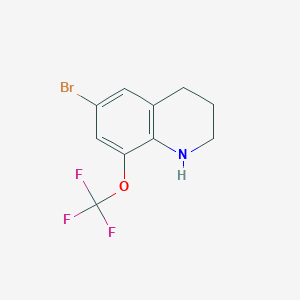
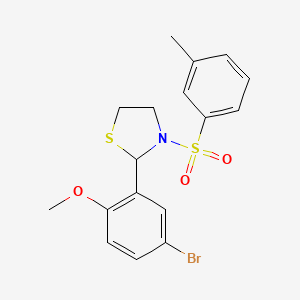
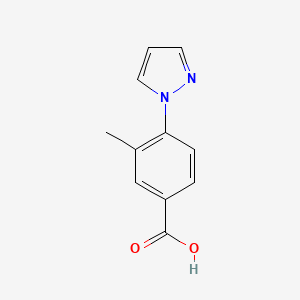
![3-Chloro-5-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2711394.png)
![3-(Chloromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole hydrochloride](/img/structure/B2711395.png)
![N-butyl-3-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2711396.png)